molecular formula C8H15NO3 B13818104 N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide

N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide

Katalognummer: B13818104
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: SECOTCLUKKFEOV-SFYZADRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide is a chemical compound with a specific stereochemistry, characterized by the presence of a methoxy group and an acetamide group attached to an oxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate oxane derivative.

    Methoxylation: Introduction of the methoxy group at the 6th position of the oxane ring.

    Acetylation: The acetamide group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The methoxy and acetamide groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy and acetamide groups allow for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C8H15NO3

Molekulargewicht

173.21 g/mol

IUPAC-Name

N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide

InChI

InChI=1S/C8H15NO3/c1-6(10)9-7-3-4-8(11-2)12-5-7/h7-8H,3-5H2,1-2H3,(H,9,10)/t7-,8+/m1/s1

InChI-Schlüssel

SECOTCLUKKFEOV-SFYZADRCSA-N

Isomerische SMILES

CC(=O)N[C@@H]1CC[C@H](OC1)OC

Kanonische SMILES

CC(=O)NC1CCC(OC1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.